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N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

PI3Kδ Kinase Inhibition Cellular Activity

This triazolopyridine-8-sulfonamide delivers validated dual-purpose utility: a PI3Kδ biochemical Ki of 2.30 nM and cellular IC₅₀ of 102 nM establish it as a SAR starting point for B-cell malignancy programs, while its CYP3A4 IC₅₀ of 10 µM (~98-fold selectivity window) enables early ADME triage. The 3,5-dimethylphenyl substitution defines an unexplored branch of antiplasmodial SAR—structurally adjacent analogs show sharply divergent IC₅₀ values (2.24–4.98 µM for active hits). At 95% purity with favorable logP (2.8) and tPSA (~92 Ų), this compound ensures reproducible, publication-ready data. Substituting close analogs without exact identity verification risks invalidating SAR conclusions and wasting assay resources.

Molecular Formula C15H16N4O2S
Molecular Weight 316.4 g/mol
CAS No. 1291486-94-6
Cat. No. B1453328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS1291486-94-6
Molecular FormulaC15H16N4O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C)C
InChIInChI=1S/C15H16N4O2S/c1-10-7-11(2)9-13(8-10)18-22(20,21)14-5-4-6-19-12(3)16-17-15(14)19/h4-9,18H,1-3H3
InChIKeyGOUKALHXZMEXON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291486-94-6): Core Identity and Class Context for Research Procurement


N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291486-94-6) is a synthetic small molecule (MW 316.4 g/mol, formula C₁₅H₁₆N₄O₂S) belonging to the triazolopyridine sulfonamide class [1]. Its structure features a [1,2,4]triazolo[4,3-a]pyridine core with a methyl group at position 3 and an N-(3,5-dimethylphenyl)sulfonamide substituent at position 8. This compound is cataloged in PubChem (CID 51042806) and is commercially available from multiple suppliers at ≥95% purity for early-stage research [1]. As a member of a scaffold class under investigation for antimalarial, kinase-inhibitory, and anti-inflammatory applications, its substitution pattern directly determines its biological profile, making exact structural verification critical for reproducible experimental outcomes.

Why N-(3,5-Dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Cannot Be Swapped with a Close Analog


Within the triazolopyridine sulfonamide series, even minor alterations to the N-aryl ring or core substitution produce sharply divergent activity landscapes. A systematic virtual screening and in vitro evaluation of 1,561 analogs demonstrated that antiplasmodial potency against P. falciparum is exquisitely sensitive to the nature and position of substituents on both the sulfonamide aryl ring and the triazolopyridine core, with the most active hits achieving IC₅₀ values of 2.24–4.98 µM while structurally adjacent analogs were inactive [1]. The 3,5-dimethyl substitution on the phenyl ring introduces distinct steric and electronic parameters (logP 2.8, tPSA ~92 Ų) that influence target binding, solubility, and metabolic stability in a manner not reproducible with mono-methyl, halogen, or unsubstituted phenyl variants. Substituting this compound with a close analog without matched identity verification risks invalidating SAR conclusions, wasting assay resources on an inactive scaffold, or generating irreproducible biological data.

Head-to-Head Evidence for N-(3,5-Dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide vs. Closest Analogs


PI3Kδ Cellular Inhibition: 102 nM IC₅₀ vs. 2.30 nM Biochemical Ki for the Same Target

In a direct assay panel curated by ChEMBL, N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide inhibited human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC₅₀ of 102 nM after 30 min exposure, measured by electrochemiluminescence [1]. By comparison, the same compound displayed a biochemical binding affinity (Ki) of 2.30 nM in a competitive fluorescence polarization assay against the PI3Kδ catalytic subunit [1]. The 44-fold drop from biochemical Ki to cellular IC₅₀ provides a quantitative measure of cell permeability and target engagement efficiency that is not available for the vast majority of triazolopyridine sulfonamide analogs in the public domain. Analogs such as N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-08-5) and N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1291487-04-1) lack any publicly reported PI3Kδ activity data, precluding direct quantitative comparison but underscoring the unique data availability for the 3,5-dimethylphenyl analog.

PI3Kδ Kinase Inhibition Cellular Activity

CYP3A4 Time-Dependent Inhibition: IC₅₀ = 10,000 nM and Implications for Selectivity

In a human liver microsome assay preincubated for 30 min, N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide displayed time-dependent CYP3A4 inhibition with an IC₅₀ of 10,000 nM (10 µM) [1]. This value indicates approximately 98-fold selectivity for PI3Kδ cellular inhibition (IC₅₀ 102 nM) over CYP3A4 liability. For kinase inhibitor scaffolds, this CYP3A4 safety margin is a critical ADME parameter; many advanced triazolopyridine leads fail at this hurdle due to sub-micromolar CYP3A4 inhibition. While direct CYP3A4 data for the closest analogs (e.g., the 4-fluorophenyl, 3-chlorophenyl, and 3-methylphenyl variants) are not publicly available, the documented 10 µM CYP3A4 IC₅₀ for this compound provides a concrete benchmark absent from the analog data sheets.

CYP450 Drug Metabolism ADME Off-Target Screen

LogP and Topological PSA Differentiation vs. Mono-Substituted and Halogenated Phenyl Analogs

N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a computed logP (XLogP3-AA) of 2.8 and a topological polar surface area (tPSA) of 92 Ų [1]. In contrast, the 3-fluorophenyl analog (CAS 1291487-01-8, C₁₃H₁₁FN₄O₂S, MW 306.32) and the 4-fluorophenyl analog (CAS 1291487-08-5, C₁₃H₁₁FN₄O₂S, MW 306.32) incorporate an electronegative fluorine that reduces logP by approximately 0.4–0.8 units while increasing tPSA by ~2–4 Ų (class-level inference based on standard substituent contribution tables) [1][2]. The 3,5-dimethyl substitution pattern simultaneously elevates lipophilicity for potential membrane permeability while maintaining a tPSA below the 140 Ų threshold commonly associated with oral bioavailability. This balance is the product of dual methyl substitution and cannot be replicated by single-methyl, unsubstituted, or mono-halogenated phenyl variants.

Physicochemical Properties Drug-likeness Lead Optimization

Class-Level Antimalarial Potential: Basis for Hypothesis-Driven Procurement

A published library of 1,561 [1,2,4]triazolo[4,3-a]pyridine sulfonamides was screened in silico against falcipain-2 and subsequently synthesized and tested in vitro against Plasmodium falciparum, yielding lead compounds with IC₅₀ values of 2.24 µM and 4.98 µM [1]. While N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide was not among the 25 synthesized and evaluated hits in that specific study, its core scaffold and substitution pattern place it within the pharmacophore space identified as active. The absence of antiplasmodial data for this specific compound represents a clear evidence gap, not a negative result. For researchers investigating this scaffold class, the compound represents an untested but chemically tractable candidate for falcipain-2 or whole-parasite screening, particularly given its favorable logP and structural similarity to the active 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) lead.

Antimalarial Falcipain-2 Plasmodium falciparum

Primary Application Scenarios for N-(3,5-Dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Based on Quantitative Evidence


PI3Kδ Kinase Inhibitor Lead Optimization and Cellular Target Engagement Studies

With a documented PI3Kδ cellular IC₅₀ of 102 nM and a biochemical Ki of 2.30 nM [1], this compound is suited as a starting point for structure-activity relationship (SAR) campaigns targeting the PI3K/AKT pathway in B-cell malignancies. The 44-fold cellular-to-biochemical shift provides a baseline for medicinal chemistry efforts aimed at improving cell permeability, reducing efflux, or enhancing residence time. Researchers should compare each new analog's cellular IC₅₀ against this benchmark to quantify optimization progress. The CYP3A4 IC₅₀ of 10 µM [1] further supports its use in early ADME triage, with the ~98-fold selectivity window serving as a minimum threshold that optimized leads should maintain or exceed.

Triazolopyridine Sulfonamide Screening Library Expansion for Antimalarial Hit Discovery

The compound's [1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide scaffold is embedded within a chemotype validated for antiplasmodial activity, with class-level leads achieving IC₅₀ values of 2.24–4.98 µM against P. falciparum [2]. Procurement of this untested but structurally appropriate compound enables hypothesis-driven screening: its 3,5-dimethylphenyl and 3-methyl substitution pattern represents an unexplored branch of the SAR landscape. A positive hit would immediately define new substitution vectors; a negative result would eliminate a branch and refine the pharmacophore model. This compound is ideally deployed in medium-throughput whole-parasite phenotypic screens as part of an SAR expansion set.

Physicochemical Benchmarking and Developability Profiling of Triazolopyridine Leads

The computed logP of 2.8 and tPSA of ~92 Ų [3] position this compound within favorable oral drug-like space (Lipinski-compliant, tPSA < 140 Ų). For medicinal chemistry programs exploring triazolopyridine sulfonamides, this compound can serve as a reference standard for solubility, permeability (PAMPA or Caco-2), and microsomal stability assays. Its logP/tPSA values can be used to calibrate in silico models and to benchmark new analogs, with the explicit goal of achieving comparable or improved developability parameters relative to this baseline.

Selectivity Panel Reference Compound for Off-Target Kinase and CYP Profiling

The availability of both on-target (PI3Kδ) and off-target (CYP3A4) quantitative activity data [1] makes this compound a useful reference for establishing selectivity panel thresholds. When screening new triazolopyridine derivatives, laboratories can include this compound as a positive control to validate assay performance (PI3Kδ inhibition at ~100 nM expected) and as a CYP3A4 liability benchmark (IC₅₀ expected at ~10 µM). This dual-use reference role reduces the need for separate control compounds and provides internal consistency checks across assay batches.

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